N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)thiophene-2-carboxamide
Description
N-(2-(4-Butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)thiophene-2-carboxamide is a synthetic compound featuring a thiophene-2-carboxamide core linked to a modified piperazine moiety (butyrylpiperazine) and a tosylethyl group. The tosyl (p-toluenesulfonyl) group enhances stability and may influence bioavailability, while the butyrylpiperazine moiety could modulate receptor binding or pharmacokinetic properties. Although direct data on this compound are unavailable in the provided evidence, structural analogs in the literature allow for comparative analysis.
Properties
IUPAC Name |
N-[2-(4-butanoylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c1-3-5-19(26)24-11-13-25(14-12-24)22(28)21(23-20(27)18-6-4-15-31-18)32(29,30)17-9-7-16(2)8-10-17/h4,6-10,15,21H,3,5,11-14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJYRPJOIIMPDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of butyryl chloride with piperazine to form 4-butyrylpiperazine.
Introduction of the Tosyl Group: The next step is the tosylation of the intermediate, which is achieved by reacting it with tosyl chloride in the presence of a base such as pyridine.
Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the tosylated intermediate with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)thiophene-2-carboxamide can undergo several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The tosyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxide or thiophene sulfone.
Reduction: Corresponding alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for polymers.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways by binding to key proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
A. N-Substituted Acryloylphenyl Derivatives ()
Compounds such as T-IV-B to T-IV-I feature a thiophene-2-carboxamide core linked to acryloylphenyl groups with varying substituents (e.g., nitro, hydroxyl, methyl). These were synthesized via base-catalyzed condensation of 4-(acetyl phenyl)thiophene-2-carboxamide with substituted benzaldehydes, yielding 63–74% .
- Key Differences : The target compound lacks the acryloylphenyl group but includes a butyrylpiperazine and tosylethyl chain, which may confer distinct electronic and steric properties.
B. Piperidin-4-yloxy-Linked Thiophene Carboxamides ()
Compounds 54–59 incorporate piperidin-4-yloxy or chlorophenyl groups. For example, 54 (N-(4-chlorophenyl)-5-(3-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide) was synthesized via reactions involving piperidin-4-yloxy intermediates, yielding 16–79% .
- Key Differences : The target compound’s piperazine ring (vs. piperidine in 54–59 ) and tosyl group suggest altered solubility and metabolic stability.
C. Heterocyclic Derivatives ()
Patent compounds feature thiophene-2-carboxamide linked to quinoline-pyrimidine scaffolds (e.g., N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)quinolin-4-yl-amino)pyrimidin-2-yl)thiophene-2-carboxamide). These complex structures likely target kinase inhibition or nucleic acid interactions .
- Key Differences : The target compound’s simpler architecture may prioritize ease of synthesis over multifunctional activity.
Physical and Spectral Properties
Table 1: Comparison of Select Thiophene-2-Carboxamide Derivatives
- Observations: Yields vary significantly with substituent complexity (e.g., 22% for 59 vs. 74% for T-IV-B). Melting points correlate with substituent polarity; nitro groups (e.g., T-IV-I) may increase rigidity. The target’s tosyl group would introduce strong S=O IR peaks (~1350–1150 cm⁻¹), distinct from C-Cl or NO2 in analogs.
Functional Group Impact on Bioactivity
- Electron-Withdrawing Groups : Nitro groups in T-IV-H/I may increase electrophilicity, whereas the target’s tosyl group could act as a leaving group in prodrug formulations .
- Antioxidant Derivatives () : Compounds like 5.10a (96% yield) incorporate hydrazine-benzylidene groups for radical scavenging, highlighting how auxiliary groups dictate application .
Q & A
Q. What are the common synthetic routes for N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)thiophene-2-carboxamide, and how are reaction conditions optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the piperazine core, with butyryl and tosyl groups introduced via nucleophilic substitution or acylation.
- Step 2: Coupling of the thiophene-2-carboxamide moiety using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions.
- Optimization:
- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Temperature control: Reflux (e.g., 80–100°C) ensures complete activation of intermediates .
- Purification: Column chromatography (silica gel, gradient elution) or recrystallization isolates the compound with >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key structural features do they confirm?
Methodological Answer:
- 1H/13C NMR: Confirm the presence of the butyryl group (δ ~2.3 ppm for CH2, δ ~173 ppm for carbonyl), tosyl group (δ ~7.8 ppm for aromatic protons), and thiophene protons (δ ~7.2–7.5 ppm) .
- IR Spectroscopy: Validate carboxamide (C=O stretch at ~1650 cm⁻¹) and sulfonyl (S=O stretch at ~1350 cm⁻¹) groups .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) and fragment patterns consistent with the piperazine-thiophene scaffold .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against specific therapeutic targets?
Methodological Answer:
- Variable substituents: Synthesize analogs with modified butyryl (e.g., acetyl, propionyl) or tosyl (e.g., mesyl, benzylsulfonyl) groups to assess their impact on target binding .
- In vitro assays: Use enzyme inhibition assays (e.g., kinase or protease targets) with IC50 determination. Compare with reference inhibitors (e.g., staurosporine for kinases) .
- Key metrics: Measure potency (IC50), selectivity (via panel assays), and cytotoxicity (MTT assay in HEK293 cells) to prioritize lead candidates .
Q. What strategies are employed to resolve contradictions in bioactivity data across different experimental models for this compound?
Methodological Answer:
- Model standardization: Replicate assays in parallel using identical cell lines (e.g., HeLa vs. HepG2) and protocols to isolate variability .
- Pharmacokinetic profiling: Compare bioavailability (e.g., plasma concentration via LC-MS) and metabolic stability (microsomal assays) to explain in vivo vs. in vitro discrepancies .
- Data normalization: Use internal controls (e.g., β-actin in Western blots) and statistical tools (e.g., ANOVA with post-hoc tests) to validate trends .
Q. How can computational chemistry methods predict the binding affinity and pharmacokinetic properties of this compound?
Methodological Answer:
- Molecular docking (AutoDock Vina): Simulate binding poses in target proteins (e.g., PI3Kγ) to identify critical hydrogen bonds (e.g., between the carboxamide and Lys890) .
- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories; calculate RMSD (<2 Å indicates stable binding) .
- ADMET prediction (SwissADME): Forecast logP (~3.5), BBB permeability (CNS−), and CYP450 inhibition to prioritize compounds with favorable profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
